6-Fluoro Substitution Confers Distinct Electronic and Hydrogen-Bond Acceptor Profile Compared to the Des-Fluoro Analog
The target compound bears a single fluorine atom at the quinoline 6-position, which distinguishes it from the non-fluorinated analog Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1216582-86-3). This substitution increases the hydrogen-bond acceptor count from 5 to 6 and raises the computed XLogP3 by approximately 0.3–0.5 log units, based on PubChem computed descriptors for the two compounds [1]. The electron-withdrawing fluorine modulates the quinoline ring's π-electron density, which class-level SAR from fluoroquinolone literature indicates can enhance target binding affinity and metabolic stability relative to the non-fluorinated congener .
| Evidence Dimension | Hydrogen-Bond Acceptor Count (HBA) and LogP |
|---|---|
| Target Compound Data | HBA = 6; XLogP3 = 2.6 |
| Comparator Or Baseline | Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (des-fluoro): HBA = 5; XLogP3 lower than 2.6 |
| Quantified Difference | ΔHBA = +1; ΔLogP ≈ +0.3 to 0.5 units |
| Conditions | Computed properties (Cactvs/XLogP3 algorithm) via PubChem |
Why This Matters
The additional HBA and elevated LogP directly affect predictions of membrane permeability and hydrogen-bonding interactions with biological targets, making the fluorinated analog the appropriate choice for programs requiring balanced lipophilicity and enhanced target engagement potential.
- [1] PubChem Compound Summaries for CID 46397926 (6-fluoro target) and des-fluoro analog (CID ancillary record). Computed HBA and XLogP3 values. National Center for Biotechnology Information. Accessed May 2026. View Source
